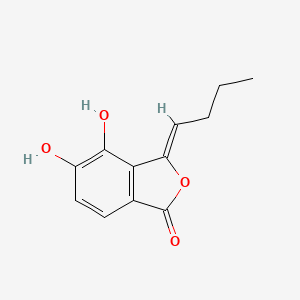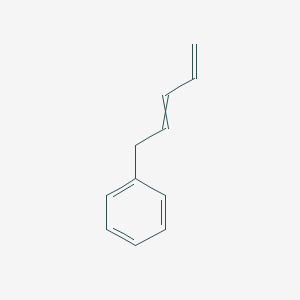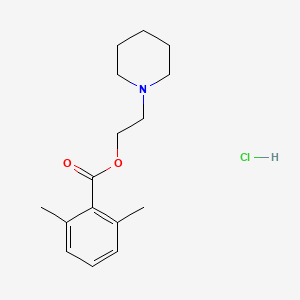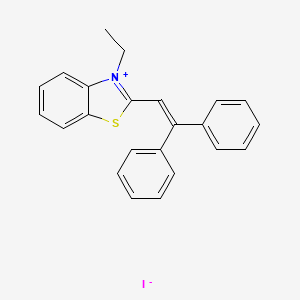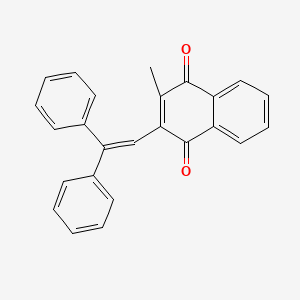
2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a naphthalene core substituted with a diphenylethenyl group and a methyl group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione typically involves the reaction of 2,2-diphenylethenyl derivatives with naphthalene-1,4-dione under specific conditions. One common method includes the use of p-toluenesulfonic acid monohydrate as a catalyst in a toluene solvent under an inert atmosphere . The reaction is carried out at room temperature, ensuring the formation of the desired product with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents such as aluminum chloride and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant applications in organic synthesis and materials science.
Applications De Recherche Scientifique
2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its unique structure allows it to interact with biological macromolecules, potentially inhibiting or activating specific enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2-Diphenylethenyl)anthracene: Known for its electrical charge transport properties and aggregated induced emission behavior.
1,4-Bis(2,2-diphenylethenyl)benzene: Used as an efficient emitting material for organic light-emitting diodes.
2-(2,2-Dicyclohexylethyl)piperidine: Prepared via catalytic hydrogenation and used in various chemical applications.
Uniqueness
2-(2,2-Diphenylethenyl)-3-methylnaphthalene-1,4-dione stands out due to its specific substitution pattern on the naphthalene core, which imparts unique electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and in scientific research exploring novel organic reactions and mechanisms.
Propriétés
Numéro CAS |
93403-94-2 |
|---|---|
Formule moléculaire |
C25H18O2 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
2-(2,2-diphenylethenyl)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C25H18O2/c1-17-22(25(27)21-15-9-8-14-20(21)24(17)26)16-23(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-16H,1H3 |
Clé InChI |
BQHWKBYBWVUKRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol](/img/structure/B14358138.png)
![Naphtho[1,2-b]thiophene, 9-methyl](/img/structure/B14358145.png)
![6,6-Dimethyl-1-phenylspiro[2.5]octane-4,8-dione](/img/structure/B14358149.png)
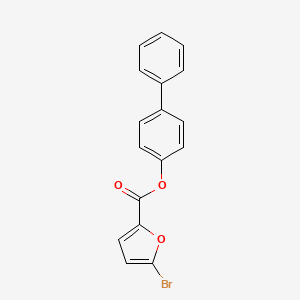
![2-Acetyloxy-4-[bis(2-chloroethyl)amino]benzoic acid](/img/structure/B14358157.png)
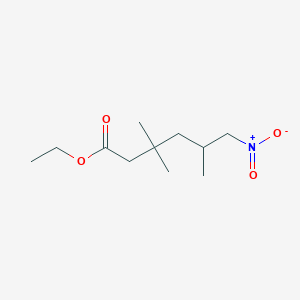
![1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14358179.png)
silane](/img/structure/B14358198.png)
![Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14358204.png)
![3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14358212.png)
